molecular formula C11H7F6NO2 B2377469 (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one CAS No. 1164457-71-9

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one

Cat. No. B2377469
CAS RN: 1164457-71-9
M. Wt: 299.172
InChI Key: ZKCOFNGKINQHNL-AATRIKPKSA-N
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Description

“(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one” is a chemical compound that contains a trifluoromethoxy group. This group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 27 novel (E)-3-[2-arylideneaminoethyl]-2-[4-(trifluoromethoxy)anilino]-4(3H)-quinazolinone derivatives were synthesized by reacting various aromatic aldehydes with intermediate 6 .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxy group contributes to the overall molecular weight of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the trifluoromethoxy group can influence the compound’s lipophilicity and stability .

Scientific Research Applications

  • Synthesis of Substituted Acroleins : A study by Baraznenok et al. (1998) focused on the synthesis of CF3 substituted 3-aryl- or 3-hetarylacroleins, which are important in organic synthesis. The reactions were highly stereoselective, predominantly yielding the E-isomer of the aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).

  • Formation of Trifluoromethyl-Substituted Quinolines : Research by Schlosser et al. (1997) showed that heating 2-anilinovinyl perfluoroalkyl ketones, including 4-anilino-1,1,1-trifluoro-3-buten-2-one, with phosphoryl chloride led to the formation of 2-(trifluoromethyl)quinolines (Schlosser, Keller, Sumida, & Yang, 1997).

  • Study of Stereoisomerism : Filyakova et al. (1991) explored the stereoisomerism of β-polyfluoroalkyl-α,β-enones, investigating the conversion of these compounds into different isomeric mixtures under varying conditions, such as exposure to light and atmospheric oxygen (Filyakova, Latypov, Rudaya, & Pashkevich, 1991).

  • Peptide Synthesis Applications : Gorbunova et al. (1991) proposed using the 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for the N-H terminal of amino acids in peptide synthesis. This approach is notable for its ability to prevent racemization during peptide bond formation (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

  • Trifluoromethyl-Substituted Heteroarenes Synthesis : Sommer et al. (2017) demonstrated the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a precursor for the preparation of various trifluoromethyl-substituted heteroarenes, highlighting its versatility in organic synthesis (Sommer, Braun, Schröder, & Kirschning, 2017).

  • Formation of Isoxazoles and Pyrazoles Derivatives : Flores et al. (2005) reported on the heterocyclization of trifluoro[chloro]-4-methoxy-4-[2-tienyl]-3-buten-2-ones into isoxazoles and pyrazoles, which are a new type of trihalomethylated bicyclic heterocycles (Flores, Brondani, Pizzuti, Martins, Zanatta, Bonacorso, & Flores, 2005).

  • CF3-Heterocycles Synthesis Based on Reactions : Baraznenok et al. (2003) explored novel heterocyclizations based on the reaction of a complex between trifluoromethanesulfonic anhydride and 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, leading to the formation of 6- or 7-membered rings (Baraznenok, Nenajdenko, & Balenkova, 2003).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethoxy)aniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and is toxic if swallowed or in contact with skin .

Future Directions

The future directions for the study and application of this compound could include further investigation into its bioactivity, potential uses in pharmaceutical chemistry, and exploration of its synthesis methods .

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-6,18H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCOFNGKINQHNL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one

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